molecular formula C21H25N5O B6026335 N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-azepanecarboxamide

N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-azepanecarboxamide

Numéro de catalogue B6026335
Poids moléculaire: 363.5 g/mol
Clé InChI: KWEQWYSXDCNCNM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-azepanecarboxamide, also known as BMS-986205, is a small molecule inhibitor that has been developed by Bristol-Myers Squibb for the treatment of various types of cancer. It is a potent and selective inhibitor of the protein tyrosine phosphatase SHP2, which plays a crucial role in many cellular processes, including cell growth, differentiation, and survival.

Mécanisme D'action

N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-azepanecarboxamide targets the SHP2 protein, which is a key regulator of several signaling pathways, including the RAS-ERK and PI3K-AKT pathways. By inhibiting SHP2, this compound can block these pathways, leading to the suppression of tumor growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a potent inhibitory effect on SHP2 activity, both in vitro and in vivo. It can also induce apoptosis (programmed cell death) in cancer cells, as well as inhibit their migration and invasion. In addition, this compound can enhance the anti-tumor activity of other cancer therapies, such as immune checkpoint inhibitors.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-azepanecarboxamide is its high selectivity for SHP2, which minimizes off-target effects and toxicity. However, its potency and efficacy may vary depending on the cancer type and molecular profile of the tumor. Moreover, this compound may have limited efficacy in tumors that are resistant to SHP2 inhibition or that have alternative signaling pathways.

Orientations Futures

Several future directions for N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-azepanecarboxamide research include:
1. Combination therapy: this compound may be used in combination with other cancer therapies, such as chemotherapy, radiation therapy, or immune checkpoint inhibitors, to enhance their anti-tumor activity and overcome resistance.
2. Biomarker identification: Biomarkers that can predict the response to this compound may be identified, allowing for personalized treatment and improved patient outcomes.
3. Alternative targets: Other proteins that are involved in the same signaling pathways as SHP2 may be targeted by small molecule inhibitors, providing alternative treatment options for cancer patients.
4. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of this compound in different cancer types and patient populations.
In conclusion, this compound is a promising small molecule inhibitor that has the potential to be an effective treatment for various types of cancer. Its high selectivity and specificity for SHP2 make it a valuable tool for cancer research and therapy, and its future directions hold great promise for improving patient outcomes.

Méthodes De Synthèse

The synthesis of N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-azepanecarboxamide involves several steps, including the preparation of the benzimidazole and pyridine intermediates, followed by the coupling of these intermediates with the azepane carboxylic acid. The final product is obtained through purification and isolation techniques, such as crystallization or chromatography.

Applications De Recherche Scientifique

N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-azepanecarboxamide has been extensively studied in preclinical models of cancer, showing promising results in inhibiting tumor growth and metastasis. It has also been tested in clinical trials for the treatment of solid tumors, such as non-small cell lung cancer and hepatocellular carcinoma.

Propriétés

IUPAC Name

N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]-1-methylazepane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O/c1-25-13-6-2-3-11-19(25)21(27)23-14-16-8-7-12-22-20(16)26-15-24-17-9-4-5-10-18(17)26/h4-5,7-10,12,15,19H,2-3,6,11,13-14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEQWYSXDCNCNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCCC1C(=O)NCC2=C(N=CC=C2)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.